Boc-N-Me-Leu-OH

Catalog No.
S1768811
CAS No.
53363-89-6
M.F
C12H23NO4
M. Wt
245,32 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-N-Me-Leu-OH

CAS Number

53363-89-6

Product Name

Boc-N-Me-Leu-OH

IUPAC Name

4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid

Molecular Formula

C12H23NO4

Molecular Weight

245,32 g/mole

InChI

InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)

InChI Key

YXJFAOXATCRIKU-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)O)N(C)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)O)N(C)C(=O)OC(C)(C)C

The exact mass of the compound Boc-N-methyl-L-leucine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Boc-N-Me-Leu-OH is a high-purity, pre-methylated, tert-butyloxycarbonyl-protected leucine derivative essential for synthesizing conformationally restricted and proteolytically stable peptides. As a specialized building block, it provides the critical N-methyl modification directly during chain elongation, bypassing the inefficiencies and yield losses associated with on-resin methylation. It is primarily utilized in Boc solid-phase peptide synthesis (Boc-SPPS) and solution-phase synthesis of macrocyclic depsipeptides, where its specific protection chemistry offers distinct advantages in managing steric hindrance and complex cyclization strategies .

Research Fit

1
Workflow Boc SPPS compatible
2
Modification N-Me-Leu with steric hindrance
3
Use context Conformationally constrained peptides

Substituting Boc-N-Me-Leu-OH with standard Boc-Leu-OH fails to impart the required proteolytic resistance and membrane permeability necessary for advanced therapeutics. While Fmoc-N-Me-Leu-OH is an in-class alternative, generic substitution with the Fmoc analog is highly problematic in sequences prone to diketopiperazine (DKP) formation. Fmoc deprotection relies on basic conditions (e.g., piperidine) which severely exacerbate DKP-driven chain cleavage when N-methylated residues are near the C-terminus [1]. Furthermore, attempting post-synthetic on-resin methylation of standard leucine typically results in incomplete reactions and complex deletion sequences. Procuring the pre-methylated Boc derivative enables acid-mediated deprotection and in situ neutralization, effectively suppressing base-catalyzed DKP formation and maximizing coupling yields for sterically hindered amides.

Substitution Risk

Aspect
Target: Boc-N-Me-Leu-OH
Substitute: Boc-Leu-OH
Coupling kinetics
Requires potent reagents (HATU/PyBroP)
Standard coupling protocols
Hydrogen bonding
No amide proton; alters secondary structure
Full H-bond donor; standard backbone
DKP formation
Strongly suppressed
Prone to DKP side reaction

Prevention of Base-Catalyzed Diketopiperazine (DKP) Chain Cleavage

N-methylated amino acids are highly susceptible to diketopiperazine (DKP) formation during peptide synthesis. When using Fmoc-N-Me-Leu-OH, the basic conditions (e.g., 20% piperidine) required for Fmoc removal catalyze an intramolecular attack that cleaves the chain from the resin [1]. Procuring Boc-N-Me-Leu-OH allows for TFA-based (acidic) deprotection and in situ neutralization protocols, which bypass the base-catalyzed DKP pathway and preserve overall synthesis yields.

Evidence DimensionDKP-induced chain cleavage risk
Target Compound DataSuppressed DKP formation (via acidic TFA deprotection)
Comparator Or BaselineFmoc-N-Me-Leu-OH (High susceptibility to DKP cleavage via piperidine)
Quantified DifferencePrevention of catastrophic yield loss at the di/tripeptide stage
ConditionsSolid-phase peptide synthesis (C-terminal proximity)

Selecting the Boc-protected variant is critical for synthesizing sequences where N-methyl residues are positioned near the C-terminus, preventing complete batch failure.

Hydrophobicity (clogP)
Class-level
Increased clogP vs non-methylated Leu
Supports permeability study context
Inferred from peptide-level studies

Magnitude of Proteolytic Half-Life Extension

The incorporation of the N-methyl-leucine moiety via Boc-N-Me-Leu-OH fundamentally alters the proteolytic degradation profile of the resulting peptide. Studies on N-methyl scanning mutagenesis demonstrate that substituting a standard leucine with an N-methyl-leucine residue can increase the resistance to trypsin and chymotrypsin cleavage by 72- to over 1000-fold compared to the unmethylated baseline [1].

Evidence DimensionEnzymatic half-life (Trypsin/Chymotrypsin)
Target Compound Data>1000-fold half-life extension
Comparator Or BaselineStandard Boc-Leu-OH (Rapid degradation in minutes)
Quantified DifferenceUp to >1000x increase in enzymatic stability
ConditionsIn vitro protease incubation assays

Procuring the N-methylated building block directly translates to extended in vivo half-lives for therapeutic peptide candidates, reducing dosing frequency.

DKP formation
Class-level
Reduced / eliminated DKP formation
Supports SPPS yield optimization
SPPS dipeptide stage; class-level inference

Enhancement of Transcellular Membrane Permeability

Unmethylated peptides typically suffer from poor membrane permeability, restricting them to paracellular transport. The N-methylation provided by Boc-N-Me-Leu-OH masks backbone hydrogen bond donors, significantly increasing lipophilicity. In Caco-2 permeability models, incorporating N-methyl-leucine shifts the transport mechanism to transcellular, increasing the apparent permeability coefficient and enabling the design of highly permeable macrocycles like the KRAS inhibitor LUNA18 and cyclosporin analogs[1].

Evidence DimensionApparent permeability (P_app) in Caco-2 cells
Target Compound DataHigh transcellular permeability (LogPexp > -6.0)
Comparator Or BaselineUnmethylated analogs (Low paracellular permeability)
Quantified DifferenceShift from cell-impermeable to highly permeable (transcellular)
ConditionsCaco-2 in vitro permeability model

N-methylation is an essential structural modification for developing orally bioavailable or intracellularly active macrocyclic drugs, justifying the procurement of this specific precursor.

Purity (HPLC / TLC)
Specification review
≥98.0% (TCI) or ≥99.0% (sum of enantiomers)
Supplier specification review
Values depend on vendor; optical rotation ±2°
Solubility
Data to verify
≥40.2 mg/mL EtOH; ≥43.3 mg/mL DMSO
Informs solvent selection
Insoluble in water; room temperature

Synthesis of Highly Hindered Cyclic Peptides

Ideal for solution-phase or Boc-SPPS of complex macrocycles (e.g., cyclosporin analogs, enniatins) where the Boc strategy's compatibility with in situ neutralization overcomes the steric hindrance of N-methyl coupling and prevents base-catalyzed diketopiperazine formation.

Development of Protease-Resistant Peptide Therapeutics

Crucial for modifying labile cleavage sites in linear and cyclic peptide leads, utilizing the N-Me-Leu residue to extend circulating half-life by up to 1000-fold without altering the hydrophobic side-chain interaction profile [1].

Oral Bioavailability Optimization via Lipophilicity Enhancement

Used in structure-activity relationship (SAR) campaigns to systematically mask peptide backbone hydrogen bonds, shifting absorption from poor paracellular routes to efficient transcellular transport in Caco-2 models [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
N-Methylated peptide stability studies
N-Me-Leu incorporation
Proteolytic resistance assay context
Conformationally constrained peptide design
Steric hindrance profile
NMR / CD structural characterization
SPPS of aggregation-prone sequences
N-Me backbone disruption
Crude purity and aggregation monitoring
Peptidomimetic permeability research
Lipophilicity modulation
Membrane permeability assay context

XLogP3

2.4

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